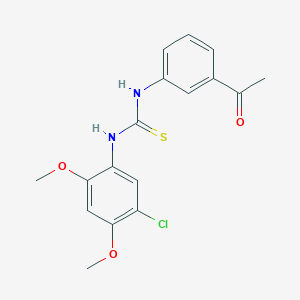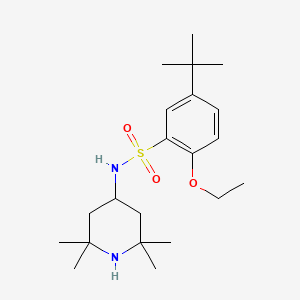![molecular formula C19H21N3O B4852323 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4852323.png)
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea
Descripción general
Descripción
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea, also known as MIH-1, is a chemical compound that has been gaining attention in the scientific research community due to its potential therapeutic applications. MIH-1 is a small molecule inhibitor of protein-protein interactions, specifically targeting the interaction between MDM2 and p53, which is a well-known oncogenic pathway.
Mecanismo De Acción
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea inhibits the interaction between MDM2 and p53 by binding to the MDM2 protein. This leads to the stabilization and activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been shown to have a higher binding affinity for MDM2 than other known inhibitors, making it a promising candidate for further development.
Biochemical and Physiological Effects:
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has not been shown to have any significant effects on normal cells, indicating its potential specificity for cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. Additionally, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been shown to have a higher binding affinity for MDM2 than other known inhibitors, making it a more effective inhibitor. One limitation of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea in vivo to determine its efficacy and safety. Additionally, further studies are needed to determine the potential of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea in combination with other cancer therapies. Finally, the development of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea derivatives with improved solubility and selectivity for cancer cells could lead to the development of more effective cancer treatments.
Aplicaciones Científicas De Investigación
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea can lead to the activation of the p53 pathway, which is a crucial pathway in preventing cancer development. N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been shown to induce cell death in cancer cells, including leukemia, breast cancer, and lung cancer cells. Additionally, N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propiedades
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-3-6-16(7-4-13)22-19(23)20-10-9-15-12-21-18-8-5-14(2)11-17(15)18/h3-8,11-12,21H,9-10H2,1-2H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTHAPQDWUFLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-(4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(3,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4852247.png)
![2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4852248.png)
![6-({[3-(anilinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4852256.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B4852280.png)
![5-(4-isopropylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852281.png)
![2-(benzylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4852288.png)
![N-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B4852289.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4852304.png)

![N'-[4-chloro-3-(trifluoromethyl)phenyl]-N,N-diethylethanediamide](/img/structure/B4852316.png)
![8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4852320.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4852356.png)